An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE)
An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE)
Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, commonly abbreviated as OG 488, SE, is a high-performance, amine-reactive fluorescent dye. It is the succinimidyl ester derivative of Oregon Green™ 488, a fluorinated analog of fluorescein. This modification allows it to be covalently attached to primary amines on biomolecules, making it a valuable tool for fluorescently labeling proteins, peptides, and other amine-containing molecules in various research applications.
Key advantages of OG 488 include its enhanced photostability compared to fluorescein and its lower pKa of approximately 4.7.[1][2][3] This low pKa renders its fluorescence largely insensitive to pH fluctuations within the physiological range (pH 7.0-7.4), a significant improvement over fluorescein isothiocyanate (FITC), which exhibits pH-dependent fluorescence.[1][4] While insensitive in the neutral pH range, this property allows it to be used for monitoring pH changes in acidic organelles.[5][6]
Core Labeling Chemistry
The utility of OG 488, SE as a labeling reagent stems from the succinimidyl ester (SE) functional group. This group readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable and covalent amide bond. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more reactive.
Physicochemical and Optical Properties
The performance of a fluorophore is defined by its optical properties. OG 488 is well-suited for instruments equipped with the common 488 nm argon-ion laser line.
| Property | Value | Reference(s) |
| Molecular Weight | 509.37 g/mol | [5] |
| Molecular Formula | C₂₅H₁₃F₂NO₉ | |
| Excitation Max (λabs) | ~496 nm | [4][5] |
| Emission Max (λem) | ~524 nm | [1][4][7] |
| Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (φ) | 0.9 | [5] |
| pKa | ~4.6 - 4.7 | [1][5] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [5] |
| Reactivity | Primary amines | [5] |
| Solubility | Soluble to 1 mM in DMSO | |
| Storage | Store at -20°C, protected from light | [8] |
Comparison with Common Green Fluorophores
OG 488, SE offers distinct advantages over the traditional FITC dye and is comparable to other modern dyes like Alexa Fluor™ 488.
| Feature | OG 488, SE | FITC (Fluorescein) | Alexa Fluor™ 488 |
| Photostability | More photostable than FITC[4] | Prone to photobleaching[9][10] | Higher photostability[9][11] |
| pH Sensitivity | Insensitive in physiological pH range[1][4] | Fluorescence is pH-dependent (pKa ~6.4)[1] | Insensitive over a broad pH range (4-10)[12] |
| Brightness | High | Moderate, but pH-dependent[10] | Very high[11] |
| Excitation/Emission | ~496 / 524 nm[4] | ~495 / 519 nm[10] | ~494 / 519 nm[13] |
Core Applications in Research
The bright, stable, and reactive nature of OG 488, SE makes it suitable for a wide array of applications in life sciences research.
-
Fluorescent Labeling of Biomolecules : Its primary use is the covalent labeling of proteins, particularly antibodies, for use as fluorescent probes.[12] The resulting conjugates are used in immunoassays, western blotting, and ELISA.[12]
-
Flow Cytometry : OG 488-labeled antibodies are extensively used in flow cytometry for immunophenotyping and cell sorting.[6] Its emission spectrum is well-suited for detection in the standard FL1 channel of most flow cytometers.[14]
-
Fluorescence Microscopy : The high photostability and brightness of OG 488 make it an excellent choice for various imaging techniques, including confocal laser-scanning microscopy.[6][14]
-
pH Sensing in Acidic Environments : Although its fluorescence is stable at neutral pH, its pKa of ~4.6 allows it to function as a pH indicator in acidic organelles like phagosomes or endosomes, where changes in pH can be monitored.[5]
Experimental Protocols
General Protocol for Protein (Antibody) Labeling
This protocol is a generalized procedure for labeling proteins like Immunoglobulin G (IgG) with OG 488, SE. It is optimized for labeling approximately 1 mg of protein.[4][12]
Materials:
-
Purified protein (e.g., IgG) at 1-2 mg/mL, free of amine-containing buffers (like Tris) and stabilizers (like BSA).[12][13]
-
OG 488, SE
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH ~8.3.[8]
-
Purification Column (e.g., spin column with appropriate molecular weight cutoff) to separate the conjugate from unreacted dye.[13]
Procedure:
-
Prepare Protein Solution : Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). The presence of low concentrations of sodium azide (≤3 mM) will not interfere with the reaction.[4][12]
-
Prepare Reaction Buffer : Prepare a 1 M solution of sodium bicarbonate by dissolving it in deionized water.[4] Add this to the protein solution to achieve a final concentration of 0.1 M, which will raise the pH to ~8.3.
-
Prepare Dye Stock Solution : Immediately before use, dissolve the OG 488, SE in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction : While stirring, slowly add the calculated amount of dye stock solution to the protein solution. The optimal molar ratio of dye to protein can vary, but a starting point for IgGs is typically between 10:1 and 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]
-
Purification : Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a pre-packed spin column). This step is critical to remove non-covalently bound dye that can cause high background fluorescence.[13]
-
Determine Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per protein molecule, can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and 496 nm (for OG 488 dye). A correction factor is needed to account for the dye's absorbance at 280 nm.[5]
-
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]
-
Where A_max is the absorbance at ~496 nm, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF_280 is the correction factor (approx. 0.12 for OG 488).[5]
-
For IgGs, an optimal DOL is typically between 4 and 8.[4]
-
-
Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Adding a stabilizing protein like BSA (1-10 mg/mL) is recommended if the conjugate concentration is below 1 mg/mL.[4]
Example Protocol: Labeling Polystyrene Particles
This protocol demonstrates how OG 488, SE can be used to label amine-modified surfaces, such as polystyrene particles.[8]
-
Particle Preparation : Dilute a suspension of polystyrene particles in 0.1 M sodium bicarbonate buffer (pH 8.3). Place the mixture in an ice bath and sonicate for 5 minutes to ensure dispersion.[8]
-
Labeling Reaction : While gently stirring, add a solution of OG 488, SE (e.g., 300 µM in bicarbonate buffer) to the particle suspension.[8]
-
Incubation : Incubate the mixture in the dark at room temperature for 2 hours with gentle stirring.[8]
-
Washing : Centrifuge the particles to form a pellet. Discard the supernatant containing unreacted dye.[8]
-
Resuspension : Wash the pellet three times with the bicarbonate buffer by repeated centrifugation and resuspension. Finally, resuspend the labeled particles in the buffer for storage.[8]
References
- 1. Invitrogen™ Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer | Fisher Scientific [fishersci.ca]
- 2. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer ] | AAT Bioquest [aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. ulab360.com [ulab360.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Oregon Green 488 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer 5 mg | Buy Online [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. optolongfilter.com [optolongfilter.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Ovamedi [ovamedi.com]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
